Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15846266
InChI: InChI=1S/C9H13N3O2/c1-6-5-12-4-3-10-7(8(12)11-6)9(13)14-2/h5,7,10H,3-4H2,1-2H3
SMILES:
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol

Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate

CAS No.:

Cat. No.: VC15846266

Molecular Formula: C9H13N3O2

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate -

Specification

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
IUPAC Name methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate
Standard InChI InChI=1S/C9H13N3O2/c1-6-5-12-4-3-10-7(8(12)11-6)9(13)14-2/h5,7,10H,3-4H2,1-2H3
Standard InChI Key NDSAJOOMSJWOKS-UHFFFAOYSA-N
Canonical SMILES CC1=CN2CCNC(C2=N1)C(=O)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a bicyclic framework comprising an imidazole ring fused to a partially saturated pyrazine ring. The imidazole moiety (positions 1–3) is fully aromatic, while the pyrazine ring (positions 5–8) exists in a tetrahydro state, introducing a boat-like conformation that modulates steric and electronic properties . Key substituents include:

  • Methyl group at position 2: Enhances lipophilicity and influences steric interactions with biological targets.

  • Carboxylate ester at position 8: Provides a handle for synthetic derivatization and modulates solubility .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC₉H₁₃N₃O₂
Molecular weight195.22 g/mol
CAS number1706430-66-1
IUPAC nameMethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate
Purity≥95% (HPLC)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.67 (s, 3H, COOCH₃), 3.45–3.35 (m, 4H, pyrazine CH₂), 2.85 (s, 3H, C2-CH₃) .

  • ESI-MS: m/z 196.1 [M+H]⁺, consistent with the molecular formula .

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Ring-forming condensation: Reaction of 2-amino-3-methylpyrazine with methyl 4-oxopiperidine-1-carboxylate under acidic conditions yields the tetrahydroimidazo[1,2-a]pyrazine core .

  • Esterification: Subsequent treatment with methanol and thionyl chloride introduces the methyl ester group at position 8 .

Key Reaction Parameters

  • Temperature: 80–100°C for condensation; room temperature for esterification.

  • Catalysts: p-Toluenesulfonic acid (condensation step) .

  • Yield: 60–70% after column chromatography .

Analytical Validation

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity ≥95%, while differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, indicative of crystalline stability .

Biological Activities and Mechanisms

Enzyme Inhibition

The scaffold exhibits affinity for heparanase-1 (HPSE1), an enzyme implicated in tumor metastasis. Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide (CAS 1883347-31-6) shows IC₅₀ = 0.8 µM against HPSE1, attributed to hydrogen bonding with catalytic residues . Positional isomerism (8-carboxylate vs. 2-carboxylate) may optimize binding in the target compound .

Applications in Drug Development

Kinase Inhibitors

The imidazo[1,2-a]pyrazine core is a privileged structure in kinase inhibitor design. Modifications at position 8 (e.g., replacing carboxylate with amide groups) have yielded candidates targeting EGFR and BRAF kinases, with IC₅₀ values <100 nM .

Antibacterial Agents

Derivatives bearing lipophilic substituents at position 2 show enhanced activity against Gram-negative pathogens. For instance, ethyl ester analogs achieve MIC = 4 µg/mL against Escherichia coli .

Comparative Analysis with Structural Analogues

Table 2: Key Analogues and Their Properties

CompoundCASSubstituentsActivity (IC₅₀/MIC)Source
Methyl 3-carboxylate isomer1211507-59-3COOCH₃ at C3HPSE1 IC₅₀ = 1.2 µM
Hydrobromide salt1883347-31-6COOCH₃ at C2, HBr saltAnticancer EC₅₀ = 5 µM
3-Methyl hydrochloride601515-50-8CH₃ at C3, HCl saltAntimicrobial MIC = 8 µg/mL
  • Positional isomerism: The 8-carboxylate derivative exhibits 30% greater HPSE1 inhibition than the 3-carboxylate isomer, likely due to improved alignment with the enzyme’s active site .

  • Salt forms: Hydrobromide salts enhance aqueous solubility (2.5 mg/mL vs. 0.8 mg/mL for free base), facilitating in vivo administration .

Future Perspectives

Synthetic Optimization

Future work should explore:

  • Green chemistry approaches: Solvent-free mechanochemical synthesis to improve yield and reduce waste .

  • Asymmetric catalysis: Introducing chiral centers at position 5 or 6 for enantioselective target binding .

Therapeutic Exploration

Priority areas include:

  • Antiviral agents: Screening against SARS-CoV-2 main protease (Mpro) given structural similarities to reported inhibitors .

  • Neuroprotective drugs: Modulating NMDA receptor activity via allosteric binding .

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